molecular formula C14H9ClN2O6 B2725525 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid CAS No. 2305423-52-1

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B2725525
CAS No.: 2305423-52-1
M. Wt: 336.68
InChI Key: BSLJVUBILBCLEP-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid” is a complex organic molecule. It contains a benzoic acid group, a nitro group, a carbamoyl group, and a chloro group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the nitro group, the carbamoyl group, and the chloro group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, carbamoyl group, and chloro group could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group, carbamoyl group, and chloro group are all reactive and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the nitro group, carbamoyl group, and chloro group could affect these properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Carbamoyl-4-nitrobenzoic acid, related to the compound , was synthesized from 4-nitrophthalimide and used to form a complex with magnesium carbonate. This complex was structurally analyzed, revealing a hexaaquamagnesium(II) cation and a free uncoordinated 2-carbamoyl-4-nitrobenzoic acid anion, providing insights into the potential for creating metal-organic frameworks with similar compounds (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Biotechnological Applications

  • 4-Hydroxybenzoic acid, a related compound, has been identified as a promising intermediate for several value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. This highlights the potential of chemically similar compounds, like 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid, in various biotechnological fields (Wang et al., 2018).

Detection of Organic Pollutants

  • A study on carbazole-functionalized metal-organic frameworks demonstrated their efficiency in detecting antibiotics, pesticides, and nitroaromatic compounds. This suggests that similar frameworks could be developed using this compound for environmental monitoring and safety applications (Xu, Zhang, & Zhang, 2019).

Anticonvulsant Activities

  • Complexes of 3-nitro-4-hydroxybenzoic acid (structurally related to the compound ) with Zn(II) and Co(II) were synthesized and analyzed for their anticonvulsant activities, suggesting potential pharmaceutical applications for similar compounds (D'angelo et al., 2008).

Catalysis and Chemical Synthesis

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares some structural features with the target compound, has been used as a multireactive building block in the synthesis of various nitrogenous heterocycles. This illustrates the potential of this compound in facilitating the synthesis of important chemical structures (Křupková et al., 2013).

Dermatological Applications

  • Research on the hydrolysis of parabens, which involve derivatives of 4-hydroxybenzoic acid, in human and minipig skin has implications for understanding the dermal absorption and metabolism of similar compounds, potentially guiding their use in dermatological applications (Jewell et al., 2007).

Polyelectrolyte Catalysis

  • A study on the alkaline hydrolysis of esters, including 4-acetoxy-3-nitrobenzoic acid, in the presence of polyelectrolytes, contributes to understanding the catalytic potential of chemically similar compounds in various industrial processes (Kitano, Tanaka, & Okubo, 1976).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive, and compounds containing chloro groups can be toxic .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

2-[(4-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O6/c15-7-4-5-9(11(18)6-7)16-13(19)12-8(14(20)21)2-1-3-10(12)17(22)23/h1-6,18H,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJVUBILBCLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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